molecular formula C15H13N3S B5869397 2-[(4-pyridinylmethyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

2-[(4-pyridinylmethyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No. B5869397
M. Wt: 267.4 g/mol
InChI Key: OFPWRVYWZKTXOG-UHFFFAOYSA-N
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Description

2-[(4-pyridinylmethyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to exhibit promising biological activities that make it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of 2-[(4-pyridinylmethyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is not fully understood. However, several studies have suggested that this compound may exert its biological activities through the inhibition of specific enzymes or signaling pathways. For example, one study reported that this compound inhibited the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
2-[(4-pyridinylmethyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile has been found to exhibit several biochemical and physiological effects. In vitro studies have reported that this compound inhibits the growth of cancer cells and induces apoptosis, a process by which cells undergo programmed cell death. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory conditions and pain.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-pyridinylmethyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile in lab experiments include its potential for drug development and its promising biological activities. However, the limitations of using this compound include its relatively low solubility in water and its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on 2-[(4-pyridinylmethyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile. One possible direction is to investigate the mechanism of action of this compound in more detail, in order to better understand its biological activities and potential for drug development. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo, in order to determine its potential for clinical use. Finally, future research could focus on the development of analogs of this compound with improved solubility and bioavailability, in order to enhance its potential for drug development.

Synthesis Methods

The synthesis of 2-[(4-pyridinylmethyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves the reaction of 4-(chloromethyl)pyridine with thiourea followed by cyclization with 1,3-dibromopropane and subsequent reaction with potassium cyanide. This method has been reported to yield the desired compound in good yield and purity.

Scientific Research Applications

2-[(4-pyridinylmethyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile has been found to exhibit promising biological activities, including anti-inflammatory, analgesic, and antitumor properties. Several studies have reported the potential of this compound in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory conditions and pain.

properties

IUPAC Name

2-(pyridin-4-ylmethylsulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c16-9-13-8-12-2-1-3-14(12)18-15(13)19-10-11-4-6-17-7-5-11/h4-8H,1-3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPWRVYWZKTXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(N=C2C1)SCC3=CC=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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